2-(2-Bromo-1-phenylethylidene)malononitrile
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Overview
Description
2-(2-Bromo-1-phenylethylidene)malononitrile is an organic compound with the molecular formula C11H7BrN2 and a molecular weight of 247.09 g/mol It is a derivative of malononitrile and is characterized by the presence of a bromine atom and a phenyl group attached to the ethylidene moiety
Preparation Methods
2-(2-Bromo-1-phenylethylidene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of an aromatic aldehyde with malononitrile in the presence of a base, such as ammonia or an amine, in an organic solvent . The reaction conditions typically include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2-(2-Bromo-1-phenylethylidene)malononitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form cyclic structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Bromo-1-phenylethylidene)malononitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-1-phenylethylidene)malononitrile involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor of specific enzymes or proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-Bromo-1-phenylethylidene)malononitrile can be compared with other similar compounds, such as:
Benzylidenemalononitrile Derivatives: These compounds share a similar core structure but differ in the substituents attached to the aromatic ring.
Phenylethylidene Malononitrile Derivatives: These compounds have variations in the substituents on the ethylidene moiety.
The uniqueness of this compound lies in the presence of the bromine atom, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-bromo-1-phenylethylidene)propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c12-6-11(10(7-13)8-14)9-4-2-1-3-5-9/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAMXRJMUZGKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C#N)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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